molecular formula C16H21N3O B2764738 cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-68-8

cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2764738
CAS RN: 2034293-68-8
M. Wt: 271.364
InChI Key: WFMHFVYUTGDLMX-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
BenchChem offers high-quality cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of complex molecules involving cyclohexenyl and pyrazolo[1,5-a]pyrazinyl moieties is a significant area of interest in organic chemistry, focusing on the development of novel synthetic methodologies. For instance, a study by Hote and Lokhande (2014) reported the synthesis of indazolyl and pyrazole derivatives through the condensation of diphenyl pyrazole with acetyl acetone, leading to intermediate cyclohexanone derivatives. These intermediates were further transformed into various compounds, demonstrating the versatility of cyclohexenyl-based syntheses in creating heterocyclic compounds (Hote & Lokhande, 2014).

Chemical Transformations and Reactivity

The reactivity and transformation of cyclohexenone derivatives have been explored to synthesize a wide range of compounds. Lujan-Montelongo and Fleming (2014) detailed the preparation of 3-oxocyclohex-1-ene-1-carbonitrile, emphasizing the utility of cyclohexenone intermediates in organic synthesis (Lujan-Montelongo & Fleming, 2014). Similarly, Teuber and Vogel (1970) discussed the synthesis of pyrazolo[3.4‐c]carbazoles from cyclohexanedione bis-phenylhydrazon, showcasing the synthetic potential of cyclohexenone derivatives in creating complex nitrogen-containing rings (Teuber & Vogel, 1970).

Catalytic Applications and Molecular Docking

Cyclohexenone derivatives are also explored for their catalytic applications and potential biological activity. The synthesis and characterization of new trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones demonstrated not only the chemical diversity achievable with cyclohexenone frameworks but also their potential in biological applications. The cytotoxicity evaluation of these compounds indicates their potential as pharmaceutical agents, showcasing the broad applicability of cyclohexenone derivatives in medicinal chemistry (Bonacorso et al., 2016).

properties

IUPAC Name

cyclohex-3-en-1-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-2,10,12-13H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMHFVYUTGDLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

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